Cas no 118-70-7 (pyrimidine-4,5,6-triamine)

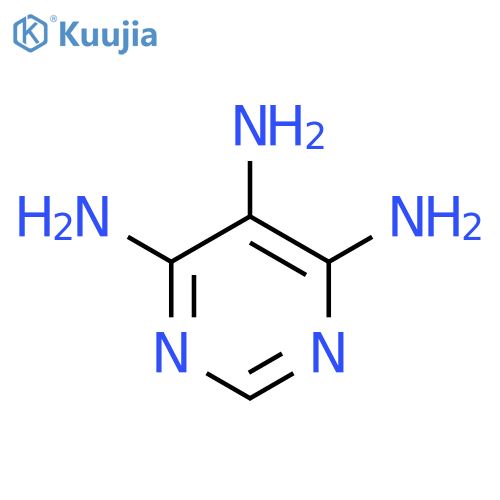

pyrimidine-4,5,6-triamine structure

商品名:pyrimidine-4,5,6-triamine

pyrimidine-4,5,6-triamine 化学的及び物理的性質

名前と識別子

-

- Pyrimidine-4,5,6-triamine

- 4,5,6-Pyrimidinetriamine

- 4,5,6-Triaminopyrimidine

- NSC-145059

- TIMTEC-BB SBB004267

- pyrimidine-4,5,6-triyltriamine

- MPNBXFXEMHPGTK-UHFFFAOYSA-N

- PHL9UQ3Q4H

- NSC145059

- PubChem21508

- 4,6-Pyrimidinetriamine

- 4,6-Triaminopyrimidine

- Pyrimidine,5,6-triamino-

- 4,5,6-triamino pyrimidine

- KSC175I5F

- Pyrimidine, 4,5,6-triamino-

- 4,5,6-Pyrimidinetri

- DS-17223

- FT-0645757

- Z1198147874

- EINECS 204-270-2

- Pyrimidine-4,5,6-triamine, AldrichCPR

- UNII-PHL9UQ3Q4H

- SCHEMBL1718947

- InChI=1/C4H7N5/c5-2-3(6)8-1-9-4(2)7/h1H,5H2,(H4,6,7,8,9

- EN300-139311

- NSC 145059

- SY016488

- DTXSID10151996

- 118-70-7

- CHEMBL2151973

- SB57399

- AC-26679

- AC-907/34115032

- AKOS002886089

- AMY321

- NS00023822

- MFCD00023271

- CS-0045740

- J-514060

- DB-050758

- ALBB-018645

- STL122224

- pyrimidine-4,5,6-triamine

-

- MDL: MFCD00023271

- インチ: 1S/C4H7N5/c5-2-3(6)8-1-9-4(2)7/h1H,5H2,(H4,6,7,8,9)

- InChIKey: MPNBXFXEMHPGTK-UHFFFAOYSA-N

- ほほえんだ: N1C([H])=NC(=C(C=1N([H])[H])N([H])[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 125.07000

- どういたいしつりょう: 125.07

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 85

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): -1.2

- トポロジー分子極性表面積: 104

- 互変異性体の数: 8

じっけんとくせい

- 密度みつど: 1.512

- ふってん: 406.2℃ at 760 mmHg

- フラッシュポイント: 228.5°C

- PSA: 103.84000

- LogP: 0.96680

pyrimidine-4,5,6-triamine セキュリティ情報

pyrimidine-4,5,6-triamine 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

pyrimidine-4,5,6-triamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-139311-0.1g |

pyrimidine-4,5,6-triamine |

118-70-7 | 95% | 0.1g |

$29.0 | 2023-07-10 | |

| Enamine | EN300-139311-5.0g |

pyrimidine-4,5,6-triamine |

118-70-7 | 95% | 5.0g |

$251.0 | 2023-07-10 | |

| Fluorochem | 208721-1g |

Pyrimidine-4,5,6-triamine |

118-70-7 | 95% | 1g |

£67.00 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P61380-250mg |

Pyrimidine-4,5,6-triamine |

118-70-7 | 250mg |

¥236.0 | 2021-09-08 | ||

| TRC | B526108-50mg |

Pyrimidine-4,5,6-triamine |

118-70-7 | 50mg |

$ 50.00 | 2022-06-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NT986-5g |

pyrimidine-4,5,6-triamine |

118-70-7 | 97% | 5g |

2602CNY | 2021-05-08 | |

| Chemenu | CM166745-10g |

Pyrimidine-4,5,6-triamine |

118-70-7 | 97% | 10g |

$393 | 2021-08-05 | |

| abcr | AB373063-25 g |

Pyrimidine-4,5,6-triamine, 95%; . |

118-70-7 | 95% | 25g |

€1273.90 | 2023-04-26 | |

| abcr | AB373063-250 mg |

Pyrimidine-4,5,6-triamine, 95%; . |

118-70-7 | 95% | 250mg |

€96.80 | 2023-04-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NT986-200mg |

pyrimidine-4,5,6-triamine |

118-70-7 | 97% | 200mg |

215.0CNY | 2021-07-12 |

pyrimidine-4,5,6-triamine 関連文献

-

A. Giner-Sorolla,D. M. Brown J. Chem. Soc. C 1971 126

-

2. 392. Antimalarial studies in the pteridine fieldM. D. Potter,T. Henshall J. Chem. Soc. 1956 2000

-

3. The action of alkali on some purines and their derivativesA. S. Jones,A. M. Mian,R. T. Walker J. Chem. Soc. C 1966 692

-

4. 697. Organic reactions in aqueous solution at room temperature. Part I. The influence of pH on condensations involving the linking of carbon to nitrogen and of carbon to carbonC. A. C. Haley,P. Maitland J. Chem. Soc. 1951 3155

-

5. 793. The preparation of 4-amino- and other pteridinesR. M. Evans,P. G. Jones,P. J. Palmer,F. F. Stephens J. Chem. Soc. 1956 4106

118-70-7 (pyrimidine-4,5,6-triamine) 関連製品

- 13754-19-3(pyrimidine-4,5-diamine)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 68551-17-7(Isoalkanes, C10-13)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:118-70-7)pyrimidine-4,5,6-triamine

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):179.0/347.0/695.0